molecular formula C16H17Cl2NO B12281987 7-Chloro-8-hydroxyphenyl-2,3,4,5-tetrahydro-1h-3-benzazepine hydrochloride

7-Chloro-8-hydroxyphenyl-2,3,4,5-tetrahydro-1h-3-benzazepine hydrochloride

Cat. No.: B12281987
M. Wt: 310.2 g/mol
InChI Key: KTHOTRUZLPTFOY-UHFFFAOYSA-N
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Description

Nor-S-(-)-SCH-23388 hydrochloride is a chemical compound known for its significant pharmacological properties. It is a selective dopamine D1 receptor antagonist, which means it binds to and inhibits the activity of dopamine D1 receptors in the brain. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nor-S-(-)-SCH-23388 hydrochloride involves several steps, starting from commercially available precursors. The key steps typically include the formation of the core structure through a series of organic reactions such as alkylation, reduction, and cyclization. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of Nor-S-(-)-SCH-23388 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography for purification.

Types of Reactions:

    Oxidation: Nor-S-(-)-SCH-23388 hydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: The compound can be reduced under specific conditions, often using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Nor-S-(-)-SCH-23388 hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in studies involving dopamine receptor antagonists.

    Biology: Helps in understanding the role of dopamine D1 receptors in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in treating conditions like schizophrenia, Parkinson’s disease, and drug addiction.

    Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors.

Mechanism of Action

Nor-S-(-)-SCH-23388 hydrochloride exerts its effects by selectively binding to dopamine D1 receptors, thereby inhibiting the action of dopamine. This inhibition can modulate various neurological pathways, leading to changes in behavior, mood, and motor control. The compound’s ability to block dopamine D1 receptors makes it a valuable tool in studying the dopaminergic system and its associated disorders.

Comparison with Similar Compounds

    SCH-23390: Another selective dopamine D1 receptor antagonist, often compared with Nor-S-(-)-SCH-23388 hydrochloride for its pharmacological properties.

    SKF-38393: A dopamine D1 receptor agonist, used to study the opposite effects on dopamine receptors.

Uniqueness: Nor-S-(-)-SCH-23388 hydrochloride is unique due to its high selectivity for dopamine D1 receptors and its ability to cross the blood-brain barrier, making it particularly effective in central nervous system studies. Its pharmacokinetic properties and potency distinguish it from other similar compounds.

Properties

IUPAC Name

8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO.ClH/c17-15-8-12-6-7-18-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,18-19H,6-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHOTRUZLPTFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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